molecular formula C15H16N2O3 B2987576 N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034518-82-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2987576
CAS No.: 2034518-82-4
M. Wt: 272.304
InChI Key: HUYRXGMMJWEHFK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridine ring, and a tetrahydrofuran ring with a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar around the aromatic rings (furan and pyridine) and have tetrahedral geometry around the tetrahydrofuran ring.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The furan and pyridine rings might undergo electrophilic aromatic substitution, while the carboxamide group could participate in various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be soluble in polar solvents due to its polar functional groups.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Compounds resembling N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide have been synthesized and studied for their antiprotozoal activity, showing strong DNA affinities and potential for treating diseases caused by T. b. rhodesiense and P. falciparum. This highlights the potential use of these compounds in developing new antiprotozoal agents (Ismail et al., 2004).
  • Acid-catalyzed transformations of related compounds have led to the synthesis of new heterocyclic systems, demonstrating the chemical versatility and potential for creating diverse bioactive molecules (Stroganova et al., 2016).
  • Research into the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has expanded the understanding of diastereoselective reactions and the creation of compounds with pharmacological interest (Kandinska et al., 2006).

Biological Applications and Potential

  • Furan-2,5-dicarboxylic acid (FDCA) has been identified as a potential platform chemical for the polymer industry, showcasing the application of furan derivatives in sustainable materials development. This underscores the potential environmental benefits of furan-based compounds in creating biodegradable plastics (Jain et al., 2015).
  • The development of PET imaging agents targeting microglia-specific markers such as CSF1R has been facilitated by compounds structurally similar to this compound, indicating their potential in neuroinflammation studies and the development of therapeutics for neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.

Mode of Action

The compound interacts with its target, Cytochrome P450 2A6, by binding to it .

Biochemical Pathways

The compound affects the metabolic pathways involving Cytochrome P450 2A6. This enzyme is involved in the metabolism of various substances, including some drugs and toxins . By inhibiting this enzyme, the compound can alter the metabolism of these substances.

Pharmacokinetics

It is known that the compound can bind to cytochrome p450 2a6 . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability, are areas of ongoing research .

Result of Action

The molecular and cellular effects of the compound’s action are related to its inhibition of Cytochrome P450 2A6. This can result in altered metabolism of substances that are normally metabolized by this enzyme .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to bind to its target and inhibit its activity

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research on this compound could involve further exploration of its potential uses, such as in medicine or materials science. It could also involve studying its properties in more detail or developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-4-2-6-20-14)17-9-11-7-12(10-16-8-11)13-3-1-5-19-13/h1,3,5,7-8,10,14H,2,4,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYRXGMMJWEHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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